((5-Acetylfuran-2-yl)methyl)triphenylphosphonium bromide
Description
((5-Acetylfuran-2-yl)methyl)triphenylphosphonium bromide is a quaternary phosphonium salt characterized by a triphenylphosphonium group linked to a methyl-substituted 5-acetylfuran moiety. The triphenylphosphonium group imparts lipophilicity and a cationic charge, facilitating mitochondrial targeting and cellular uptake, as observed in structurally related compounds like MitoPBN .
Properties
IUPAC Name |
(5-acetylfuran-2-yl)methyl-triphenylphosphanium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O2P.BrH/c1-20(26)25-18-17-21(27-25)19-28(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24;/h2-18H,19H2,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REAHNVKJSKENPJ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(O1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BrO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382873 | |
| Record name | T0201-2599 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114430-55-6 | |
| Record name | T0201-2599 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-ACETYL-FURAN-2-YLMETHYL)-TRIPHENYL-PHOSPHONIUM, BROMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((5-Acetylfuran-2-yl)methyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with a suitable furan derivative. One common method is the reaction of triphenylphosphine with 5-acetyl-2-furylmethyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature, followed by purification steps to isolate the desired product .
Industrial Production Methods: This includes optimizing reaction conditions, solvent usage, and purification techniques to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: ((5-Acetylfuran-2-yl)methyl)triphenylphosphonium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized furan derivatives, while substitution reactions can produce various substituted phosphonium salts .
Scientific Research Applications
Chemistry: ((5-Acetylfuran-2-yl)methyl)triphenylphosphonium bromide is used in organic synthesis, particularly in the Wittig reaction to form alkenes. It serves as a precursor to phosphonium ylides, which are key intermediates in the synthesis of various organic compounds .
Biology and Medicine: In biological research, this compound is explored for its potential as a mitochondrial-targeting agent. The triphenylphosphonium moiety facilitates the delivery of bioactive molecules to mitochondria, making it useful in studies related to mitochondrial function and oxidative stress .
Industry: The compound’s unique properties make it valuable in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of ((5-Acetylfuran-2-yl)methyl)triphenylphosphonium bromide involves its ability to form phosphonium ylides. These ylides participate in the Wittig reaction, where they react with aldehydes or ketones to form alkenes. The triphenylphosphonium moiety enhances the compound’s lipophilicity, facilitating its interaction with biological membranes and mitochondrial targeting .
Comparison with Similar Compounds
Structural and Functional Analogues
*Estimated based on structural analogs.
Mitochondrial Targeting and Bioactivity
- Uptake Efficiency : MitoPBN and hydroxybenzoate-phosphonium salts achieve mitochondrial concentrations of 2.2–4.0 mM due to their lipophilic cations . The acetylfuran analog’s uptake may vary due to steric hindrance from the furan ring.
- Cytotoxicity : Benzothiazolone- and hydroxybenzoate-phosphonium salts show tumor-selective cytotoxicity (IC50: 10–50 µM) via ATP depletion and apoptosis induction . The acetylfuran derivative’s bioactivity remains speculative but could exploit similar mechanisms.
Physicochemical Properties
- Solubility : Carbomethoxymethyl and carboxypentyl derivatives exhibit improved aqueous solubility compared to purely aromatic analogs . The acetylfuran group’s hydrophobicity may reduce solubility, necessitating formulation adjustments.
- Stability : Quaternary phosphonium salts generally degrade under strong acids/bases. The acetylfuran’s electron-withdrawing nature may enhance stability against nucleophilic attack relative to alkyl-chain analogs .
Biological Activity
((5-Acetylfuran-2-yl)methyl)triphenylphosphonium bromide, a phosphonium salt, has garnered attention for its potential biological activities, particularly in cancer research. This compound is characterized by a triphenylphosphonium (TPP) moiety, which is known for its mitochondrial targeting capabilities, enhancing the efficacy of various therapeutic agents. This article reviews the biological activities associated with this compound, focusing on its antiproliferative effects and mechanisms of action.
- Chemical Formula : CHBrO
- CAS Number : 114430-55-6
- Molecular Weight : 372.29 g/mol
Antiproliferative Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes the IC values of this compound against different cancer types:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 25–28 | Induction of apoptosis and mitochondrial dysfunction |
| A549 (Lung) | 121.7 | Mitochondrial membrane potential alteration |
| HT-29 (Colon) | 298 | Inhibition of cell growth and DNA synthesis |
| PC-3 (Prostate) | 193 | Induction of G0/G1 cell cycle arrest |
The compound's ability to induce apoptosis in MDA-MB-231 cells is particularly noteworthy, as it leads to mitochondrial depolarization and cytochrome c release, critical steps in the apoptotic pathway .
The biological activity of this compound can be attributed to several mechanisms:
- Mitochondrial Targeting : The TPP moiety facilitates the accumulation of the compound in mitochondria, enhancing its cytotoxic effects on cancer cells.
- Induction of Apoptosis : The compound triggers apoptotic pathways by disrupting mitochondrial membrane potential and promoting the release of pro-apoptotic factors like cytochrome c.
- Cell Cycle Arrest : It has been shown to induce G0/G1 phase arrest in various cancer cell lines, preventing further cell division and proliferation .
Case Studies
A notable study investigated the effects of this compound on human cancer cell lines. The results indicated that at low micromolar concentrations, the compound significantly inhibited cell growth and induced apoptosis without causing developmental abnormalities in non-cancerous models such as sea urchin embryos .
Another research highlighted that TPP-conjugated compounds exhibited enhanced cytotoxicity compared to their non-conjugated counterparts due to improved mitochondrial accumulation and subsequent metabolic disruption .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
